4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Description
4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Catalysis and Synthesis
Nucleophilic Catalysis Revisited : The catalytic potential of 4-(Dimethylamino)pyridine (4-DMAP) and its analogs, including polymeric variants and enantiomerically pure chiral derivatives, has been extensively studied for its applications in esterification of alcohols by acid anhydrides and various synthetically useful transformations involving acyl transfer. Recent research has focused on the detailed mechanism of catalysis by these compounds, highlighting their role as nucleophilic rather than general base catalysts for alcohol esterification, which has implications for designing more efficient catalytic systems (Spivey & Arseniyadis, 2004).
One-Pot Synthesis of Pyrrol-2-ones : An effective route to novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones has been described, involving the reaction of an enamine with an arenesulfonyl isocyanate. This synthesis process showcases the potential of such compounds in creating highly functionalized chemical structures (Alizadeh, Rezvanian, & Zhu, 2007).
Catalytic Applications and Material Synthesis
Recyclable Catalysis for Acylation : 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been identified as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, demonstrating the versatility of such compounds in sustainable chemical synthesis processes (Liu, Ma, Liu, & Wang, 2014).
Conducting Polymers from Pyrrole-Based Monomers : The electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to yield conducting polymers highlights the role of pyrrole-based compounds in the development of materials with low oxidation potentials. These polymers demonstrate stability in the electrically conducting form, suggesting applications in electronic devices (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Analytical and Synthetic Utility
Characterization of Pyrrole Containing Chalcone : The synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 4-dimethylamino-benzaldehyde, have been explored. The study provides insights into the potential of such compounds for forming new heterocyclic compounds and their application as non-linear optical (NLO) materials (Singh, Rawat, & Sahu, 2014).
properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-23(2)12-7-13-24-18(16-10-6-11-22-14-16)17(20(26)21(24)27)19(25)15-8-4-3-5-9-15/h3-6,8-11,14,18,25H,7,12-13H2,1-2H3/b19-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROCGWXRWNIVLZ-HTXNQAPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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